N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide
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Overview
Description
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is a synthetic organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. Its backbone consists of a benzamide group linked to a trifluoromethyl-substituted tetrahydroquinazoline moiety through an ethyl chain, which provides it with distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide typically starts with commercially available compounds, such as 4-(trifluoromethyl)aniline and 2-ethylaniline.
Formation of Quinazoline Core: The tetrahydroquinazoline core can be synthesized through a cyclization reaction involving 4-(trifluoromethyl)aniline and suitable carbonyl compounds under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl chain and subsequent amidation reactions are typically performed using reagents like ethyl chloroacetate and benzoyl chloride, under controlled temperature and pH conditions.
Industrial Production Methods: Industrial synthesis may involve scaling up the above reactions with optimizations for higher yields and purity, including the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, to introduce functional groups or modify existing ones.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride to alter the quinazoline moiety or the benzamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the trifluoromethyl group, using various halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron.
Major Products: The major products from these reactions include modified versions of the original compound with different functional groups attached, such as hydroxyl, amino, or halogen groups, depending on the reagents and conditions used.
Scientific Research Applications
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide has a variety of applications across multiple scientific disciplines:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has been investigated for its potential as a biological probe, particularly in studying receptor-ligand interactions due to its unique binding properties.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in targeting certain biological pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials, where its unique properties can be exploited.
Mechanism of Action
The mechanism by which N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the quinazoline core may engage in hydrogen bonding and π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide can be compared with other compounds containing the quinazoline core or trifluoromethyl group:
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are quinazoline-based, are well-known for their anticancer properties.
Trifluoromethyl Compounds: Molecules such as trifluoromethylphenyl derivatives are notable for their high bioavailability and metabolic stability.
The uniqueness of this compound lies in its combination of these functional groups, providing a multifaceted approach to binding and activity in various applications.
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Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)16-13-8-4-5-9-14(13)23-15(24-16)10-11-22-17(25)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKGWWVTQIAXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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